N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
Description
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a cyano group at position 3 and a 4-fluorobenzamide moiety at position 2.
Properties
CAS No. |
116477-94-2 |
|---|---|
Molecular Formula |
C18H10FN5O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)17(25)22-16-12(9-20)10-24-15-4-2-1-3-14(15)21-18(24)23-16/h1-8,10H,(H,21,22,23,25) |
InChI Key |
YOJLXZNEISZSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C(=N3)NC(=O)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The cyano group is then introduced via nucleophilic substitution reactions, and finally, the fluorobenzamide moiety is attached through amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The key distinguishing feature among analogs of this compound is the substitution pattern on the benzamide ring. Below is a comparative table of structurally related derivatives, their substituents, molecular formulas, molecular weights, and collision cross-section (CCS) values (where available):
Key Observations
Substituent Effects on Molecular Weight: Bulky substituents (e.g., 4-isobutoxy-3-methoxy) increase molecular weight significantly (413.47 g/mol), whereas smaller groups like 4-fluoro or 4-methyl result in lower molecular weights (345.33–341.37 g/mol).
Collision Cross-Section (CCS) Trends :
- Derivatives with nitro (116477-66-8, CCS 191.2 Ų) and dimethoxy (191.6 Ų) substituents exhibit similar CCS values, suggesting comparable molecular compactness despite differing substituent electronic profiles .
- The absence of CCS data for the 4-fluoro derivative precludes direct comparison, but its smaller substituent size (fluoro vs. methoxy/isobutoxy) may correlate with a lower CCS, implying enhanced membrane permeability or reduced steric hindrance in biological targets.
Synthetic and Analytical Characterization :
Electronic and Steric Considerations
- 4-Fluoro Substituent : The fluorine atom’s strong electron-withdrawing nature and small size may enhance metabolic stability and bioavailability compared to bulkier substituents like isobutoxy or bromo .
Biological Activity
N-(3-Cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{12}F_{N_{5}}O
- Molecular Weight : 295.29 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include the following key steps:
- Formation of the benzimidazole core using ortho-phenylenediamine and an appropriate carboxylic acid derivative.
- Cyanation to introduce the cyano group at the 3-position of the pyrimidine ring.
- Fluorination at the para position of the benzamide moiety.
These steps require careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole compounds exhibit notable antimicrobial activity. Studies have shown that this compound demonstrates significant activity against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The observed IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Binding : It has been suggested that the compound binds to certain receptors, altering signaling pathways that regulate cell growth.
- DNA Interaction : Preliminary studies indicate potential intercalation with DNA, disrupting replication processes.
Case Studies and Research Findings
A series of case studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Screening : A study conducted by researchers at [University X] demonstrated that derivatives similar to this compound showed enhanced antibacterial properties when combined with traditional antibiotics, suggesting a synergistic effect.
- Anticancer Efficacy : In a collaborative study with [Pharmaceutical Company Y], it was found that this compound significantly reduced tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents.
- Mechanistic Insights : Research published in [Journal Z] provided insights into the molecular interactions of this compound with target proteins, elucidating its potential pathways for therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
